![molecular formula C29H16N6O7 B4943360 N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide](/img/structure/B4943360.png)
N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyridyl, carbonyl, and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[c]azolidinone core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the pyridylcarbonylamino group: This step involves the coupling of the benzo[c]azolidinone core with a pyridylcarbonyl chloride or similar reagent, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the final product: The final step involves the coupling of the intermediate with a suitable pyridylcarboxamide derivative, again using a coupling agent like DCC or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and carbonyl groups, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding or catalysis.
Modulating signaling pathways: Interacting with receptors or other signaling molecules to alter cellular responses.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various mechanisms, such as DNA damage or disruption of mitochondrial function.
Comparison with Similar Compounds
N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical properties and biological activities.
Other benzo[c]azolidinone derivatives: These compounds share the benzo[c]azolidinone core but may have different substituents, affecting their reactivity and applications.
Pyridylcarboxamide derivatives: Compounds with the pyridylcarboxamide moiety but different core structures, which may exhibit different biological activities and mechanisms of action.
Properties
IUPAC Name |
N-[5-[1,3-dioxo-2-(pyridine-4-carbonylamino)isoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16N6O7/c36-23(17-1-3-19-21(13-17)28(41)34(26(19)39)32-24(37)15-5-9-30-10-6-15)18-2-4-20-22(14-18)29(42)35(27(20)40)33-25(38)16-7-11-31-12-8-16/h1-14H,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJSIXXDXXWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)NC(=O)C5=CC=NC=C5)C(=O)N(C2=O)NC(=O)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4943281.png)
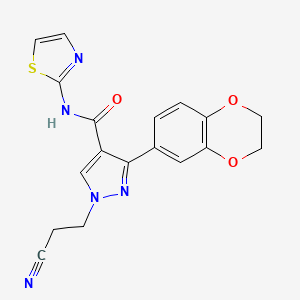
![Spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione](/img/structure/B4943312.png)
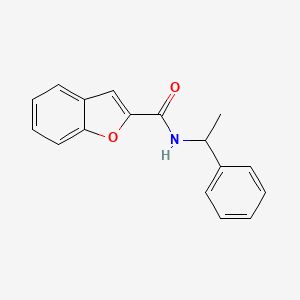
![1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)
![2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE](/img/structure/B4943338.png)
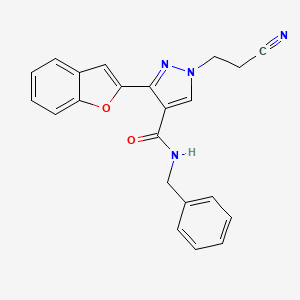
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N-[(E)-1-(2-fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4943365.png)
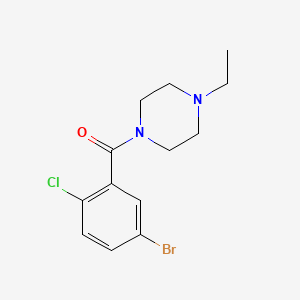
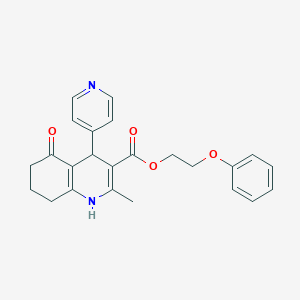
![3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4943375.png)
